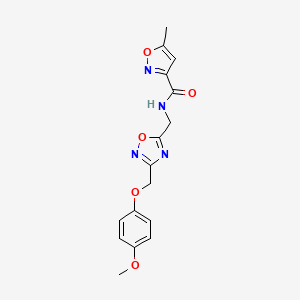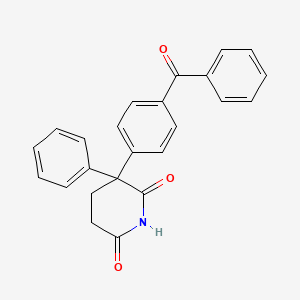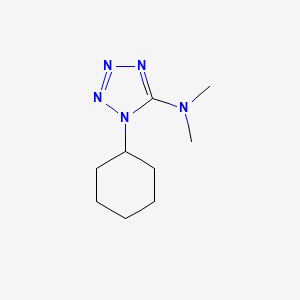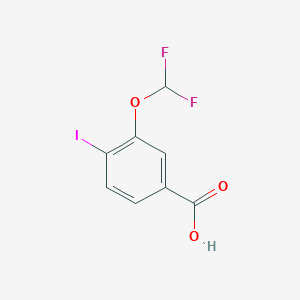
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups, including an oxadiazole ring and an isoxazole ring, both of which are heterocyclic compounds containing nitrogen and oxygen atoms. The presence of the methoxyphenoxy group suggests that this compound may have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The oxadiazole and isoxazole rings, along with the methoxyphenoxy group, would contribute to this complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the oxadiazole and isoxazole rings in this compound, along with the methoxyphenoxy group, would likely influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Antidiabetic Potential
A study by J. Lalpara et al. (2021) explored the synthesis of N-substituted dihydropyrimidine derivatives, including compounds structurally related to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-3-carboxamide, for their antidiabetic activity. These compounds were evaluated using the α-amylase inhibition assay, showing potential antidiabetic properties through in vitro studies.
Anticancer Activity
Research by B. Kaya et al. (2017) involved the synthesis of hydrazide and oxadiazole derivatives using 3-methoxyphenol, including structures akin to the query compound. These derivatives demonstrated significant anticancer activity against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines, highlighting their potential as chemotherapeutic agents.
Antimicrobial Properties
The same study by B. Kaya et al. (2017) also reported on the antimicrobial activity of these compounds. They were found to have a higher potential against gram-negative bacteria compared to gram-positive bacteria, indicating their usefulness in developing new antimicrobial agents.
Nematocidal Activity
A study by Dan Liu et al. (2022) focused on novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety for nematocidal activities. Although not directly mentioning the exact compound , this research illustrates the broader utility of 1,2,4-oxadiazole derivatives in addressing parasitic nematode infestations, suggesting potential applications for related compounds in agricultural and pest management contexts.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-10-7-13(19-24-10)16(21)17-8-15-18-14(20-25-15)9-23-12-5-3-11(22-2)4-6-12/h3-7H,8-9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCIAUDCIWFGAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2733251.png)

![Ethyl 2-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2733253.png)


![1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2733257.png)
![(E)-6-(3-chlorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2733258.png)
![N-([2,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2733259.png)
![1-(4-Bromophenyl)sulfonyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2733260.png)


![4-Methoxy-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2733266.png)